

# The Early Research Safety and Toxicology Profile of Fekap: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the early-stage safety and toxicology profile of **Fekap**, a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist. Data presented herein is a synthesis of findings from preclinical toxicology studies and Phase I and II clinical trials. This document details the mechanism of action, summarizes quantitative safety data in structured tables, outlines detailed experimental protocols for key preclinical and clinical studies, and provides visualizations of the relevant signaling pathway and experimental workflows. The information is intended to guide further research and development of **Fekap** and similar compounds. For the purposes of this guide, "**Fekap**" will be represented by the data available for the NK3 receptor antagonist, fezolinetant.

### Introduction

**Fekap** is a novel therapeutic agent that functions by antagonizing the neurokinin 3 (NK3) receptor. The NK3 receptor is a key component of a neural pathway in the hypothalamus that regulates body temperature. During menopause, a decrease in estrogen levels leads to an overactivity of this pathway, resulting in vasomotor symptoms (VMS) such as hot flashes and night sweats. By blocking the NK3 receptor, **Fekap** helps to restore the normal balance of this thermoregulatory center.[1][2] This guide focuses on the foundational safety and toxicology data gathered during the initial phases of its development.



### **Mechanism of Action**

**Fekap** is a selective antagonist of the neurokinin 3 receptor (NK3R), which is a G-protein coupled receptor (GPCR). The endogenous ligand for NK3R is neurokinin B (NKB). In the hypothalamus, KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation. These neurons are inhibited by estrogen and stimulated by NKB.[2] During menopause, declining estrogen levels lead to increased NKB signaling, causing hyperactivity of KNDy neurons and triggering heat dissipation mechanisms that result in VMS.[1][2] **Fekap** competitively binds to the NK3R, blocking the action of NKB and thereby modulating the activity of KNDy neurons to restore thermoregulatory balance.[2]

The NK3 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by NKB, the Gq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological response.

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Fekap's Mechanism of Action via NK3R Blockade.

## **Preclinical Safety and Toxicology**



A comprehensive battery of preclinical studies was conducted to evaluate the safety profile of **Fekap**, including assessments of carcinogenicity, genotoxicity, and reproductive and developmental toxicity.

# Carcinogenicity

**Fekap** was found not to be carcinogenic in a 2-year bioassay in female rats at doses up to 100 mg/kg/day and in a 26-week bioassay in transgenic Tg.rasH2 mice at doses up to 450 mg/kg/day.[3]

### Genotoxicity

Fekap was not mutagenic in a standard battery of in vitro and in vivo genotoxicity studies.[3]

## **Reproductive and Developmental Toxicology**

In a fertility study in female rats, **Fekap** did not affect fertility at doses up to 100 mg/kg/day, although altered estrous cyclicity and reduced reproductive organ weight were observed, consistent with its pharmacological effects.[3] In an embryo-fetal development toxicity study in rats, embryo-lethality was observed at a dose of 100 mg/kg/day. No teratogenic findings were observed in surviving fetuses at this dose.[3]

# **Quantitative Preclinical Toxicology Data**



| Study Type                  | Species            | Dose Levels              | Key Findings                                                                                   | Reference |
|-----------------------------|--------------------|--------------------------|------------------------------------------------------------------------------------------------|-----------|
| 2-Year<br>Carcinogenicity   | Female Rat         | Up to 100<br>mg/kg/day   | No evidence of carcinogenicity.                                                                | [3]       |
| 26-Week<br>Carcinogenicity  | Tg.rasH2 Mouse     | Up to 450<br>mg/kg/day   | No evidence of carcinogenicity.                                                                | [3]       |
| Genotoxicity<br>Battery     | In vitro & In vivo | Not Applicable           | Not mutagenic.                                                                                 | [3]       |
| Female Fertility            | Rat                | Up to 100<br>mg/kg/day   | No effect on fertility. Altered estrous cycles and reduced reproductive organ weight observed. | [3]       |
| Embryo-Fetal<br>Development | Rat                | 25, 50, 100<br>mg/kg/day | Embryo-lethality<br>at 100<br>mg/kg/day. No<br>teratogenicity in<br>surviving fetuses.         | [3]       |

# **Clinical Safety Profile (Early Research)**

The clinical safety of **Fekap** has been evaluated in several Phase I and II studies. The data presented here are from studies involving healthy menopausal women with moderate to severe VMS.

### **Phase IIa Clinical Trial**

A 12-week, double-blind, randomized, placebo-controlled study evaluated the safety and efficacy of **Fekap** (represented by fezolinetant 90 mg twice daily).[4]

Adverse Events: **Fekap** was generally well-tolerated. The most common treatment-related adverse event was gastrointestinal disorder.[4]



**Quantitative Phase IIa Safety Data** 

| Adverse Event<br>Category                          | Fekap (90 mg BID)<br>(n=40) | Placebo (n=40) | Reference |
|----------------------------------------------------|-----------------------------|----------------|-----------|
| Any Treatment-<br>Emergent Adverse<br>Event (TEAE) | 19 (47.5%)                  | 17 (42.5%)     | [4]       |
| Gastrointestinal<br>Disorders                      | 6 (15.0%)                   | 2 (5.0%)       | [4]       |
| Nervous System Disorders                           | 3 (7.5%)                    | 4 (10.0%)      | [4]       |
| Infections and<br>Infestations                     | 3 (7.5%)                    | 3 (7.5%)       | [4]       |
| Serious TEAEs                                      | 0 (0%)                      | 1 (2.5%)       | [4]       |
| TEAEs leading to Discontinuation                   | 2 (5.0%)                    | 1 (2.5%)       | [4]       |

# **Experimental Protocols**Preclinical Study Protocols (Representative)

- Objective: To assess the carcinogenic potential of Fekap when administered daily by oral gavage for 104 weeks.
- Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study.
   Animals are housed individually in a controlled environment (temperature, humidity, light/dark cycle) with free access to standard laboratory diet and water.
- Groups: Typically four groups of 50 male and 50 female rats: a control group (vehicle only), and low-, mid-, and high-dose groups.
- Dose Administration: The test article is formulated in an appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose) and administered once daily via oral gavage. Dose volumes are adjusted based on the most recent body weight.



### Observations:

- Mortality and Morbidity: Checked twice daily.
- Clinical Signs: Detailed clinical observations are performed weekly.
- Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
- Ophthalmoscopy: Performed prior to study start and at termination.
- Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of a standard panel of parameters.

#### Pathology:

- Gross Necropsy: A full necropsy is performed on all animals. The location, size, and appearance of all external and internal masses are recorded.
- Organ Weights: Key organs are weighed.
- Histopathology: A comprehensive list of tissues from all animals in the control and highdose groups is examined microscopically. All gross lesions and target organs from all dose groups are also examined.
- Objective: To evaluate the potential adverse effects of Fekap on the pregnant female and the developing embryo and fetus during the period of organogenesis.
- Test System: Time-mated female Wistar rats. The day a vaginal plug or sperm is detected is designated as Gestation Day (GD) 0.
- Groups: Typically four groups of approximately 20-25 pregnant females: a control group (vehicle only), and low-, mid-, and high-dose groups.
- Dose Administration: The test article is administered daily by oral gavage from GD 6 to 17.
- Maternal Observations:



- Mortality and Morbidity: Checked twice daily.
- Clinical Signs: Observed daily.
- Body Weight: Recorded on GD 0, 6, and daily from GD 7 to 20.
- Food Consumption: Measured for specified intervals during gestation.
- Terminal Procedures (GD 20):
  - Cesarean Section: Females are euthanized on GD 20.
  - Uterine Examination: The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
- Fetal Examinations:
  - External Examination: All fetuses are weighed, sexed, and examined for external malformations and variations.
  - Visceral Examination: Approximately half of the fetuses in each litter are examined for soft tissue abnormalities (e.g., using the Wilson's sectioning technique).
  - Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin Red S) for skeletal examination.

## **Clinical Trial Protocol (Phase IIa)**

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population: Generally healthy menopausal women, aged 40 to 65 years, with a minimum average of seven moderate to severe hot flashes per day.
- Randomization and Treatment: Participants are randomized in a 1:1 ratio to receive either
   Fekap (90 mg) or a matching placebo, administered orally twice daily for 12 weeks.



- Efficacy Assessments: The primary endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
- Safety Assessments:
  - Adverse Events (AEs): Monitored and recorded throughout the study.
  - Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at screening and specified time points during the study.
  - Vital Signs and ECGs: Measured at baseline and at regular intervals.
  - o Physical Examinations: Conducted at the beginning and end of the study.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Workflow of a Phase IIa Clinical Trial for **Fekap**.



### Conclusion

The early research into the safety and toxicology of **Fekap** indicates a generally favorable profile. Preclinical studies did not reveal any concerns regarding carcinogenicity or mutagenicity. The observed embryo-fetal toxicity in rats occurred at high doses and is considered an exaggerated pharmacological effect. In early clinical trials, **Fekap** was well-tolerated, with a safety profile comparable to placebo. These findings support the continued development of **Fekap** as a potential non-hormonal treatment for vasomotor symptoms associated with menopause. Further long-term safety data from larger Phase III studies will be crucial for a complete characterization of its risk-benefit profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague—Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Reproductive toxicity testing for pharmaceuticals under ICH PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Early Research Safety and Toxicology Profile of Fekap: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617166#fekap-safety-and-toxicology-profile-in-early-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com